molecular formula C13H20N2O3 B2496438 Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate CAS No. 1797290-07-3

Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate

Cat. No.: B2496438
CAS No.: 1797290-07-3
M. Wt: 252.314
InChI Key: YRFKGBQFWHRMQG-UHFFFAOYSA-N
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Description

Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyanocyclobutyl group, a carbamoyl group, and a dimethylbutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanocyclobutyl intermediate: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl ring.

    Introduction of the carbamoyl group: The cyanocyclobutyl intermediate is then reacted with a suitable carbamoylating agent under controlled conditions to introduce the carbamoyl group.

    Esterification: The final step involves the esterification of the intermediate with methanol to form the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(1-cyanocyclopropyl)carbamoyl]-3,3-dimethylbutanoate
  • Methyl 4-[(1-cyanocyclopentyl)carbamoyl]-3,3-dimethylbutanoate

Uniqueness

Methyl 4-[(1-cyanocyclobutyl)carbamoyl]-3,3-dimethylbutanoate is unique due to the presence of the cyanocyclobutyl group, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds with different ring sizes or substituents.

Properties

IUPAC Name

methyl 5-[(1-cyanocyclobutyl)amino]-3,3-dimethyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-12(2,8-11(17)18-3)7-10(16)15-13(9-14)5-4-6-13/h4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKGBQFWHRMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)NC1(CCC1)C#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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